Ortho-Hydroxy Group Confers High Selectivity for Factor VIIa Over Other Serine Proteases
The presence of the ortho-hydroxy group on the benzamidine scaffold is crucial for achieving high selectivity towards the coagulation factor VIIa (FVIIa)/tissue factor (TF) complex over other trypsin-like serine proteases. Inhibitor G17905, which contains an ortho-hydroxybenzamidine moiety, displayed a Ki of 0.35 ± 0.11 nM against TF·FVIIa and did not appreciably inhibit 12 of the 14 examined related serine proteases [1]. In contrast, the simple, unsubstituted benzamidine inhibitor is known to have much broader activity against serine proteases like trypsin and thrombin, with reported Ki values typically in the micromolar range (e.g., Ki ~18 µM for trypsin) [2]. The structural basis for this selectivity is a nonstandard active site conformation induced by the ortho-hydroxy group in the S1 pocket of FVIIa, which is not accommodated by other proteases [1].
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | Ki = 0.35 ± 0.11 nM against TF·FVIIa; no significant inhibition of 12/14 other serine proteases |
| Comparator Or Baseline | Benzamidine: Ki ~18 µM against trypsin (cross-study), broad-spectrum inhibition |
| Quantified Difference | ~51,000-fold more potent against the primary target compared to the comparator's potency against a canonical serine protease; gain of function in selectivity |
| Conditions | In vitro enzyme inhibition assay for TF·FVIIa; selectivity panel of 14 trypsin-like serine proteases |
Why This Matters
This dramatic gain in target selectivity is critical for reducing off-target effects in anticoagulant therapy, making ortho-hydroxybenzamidine a superior starting point for developing safer antithrombotic drugs.
- [1] Olivero, A. G.; Eigenbrot, C.; Goldsmith, R.; Robarge, K.; Artis, D. R.; Flygare, J.; Rawson, T.; Sutherlin, D. P.; Kadkhodayan, S.; Ultsch, M.; et al. A Selective, Slow Binding Inhibitor of Factor VIIa Binds to a Nonstandard Active Site Conformation and Attenuates Thrombus Formation in Vivo. J. Biol. Chem. 2005, 280 (4), 2585–2595. View Source
- [2] Katz, B. A.; Clark, J. M.; Finer-Moore, J. S.; Jenkins, T. E.; Johnson, C. R.; Ross, M. J.; Luong, C.; Moore, W. R.; Stroud, R. M. Design of potent selective zinc-mediated serine protease inhibitors. Nature 1998, 391 (6668), 608–612. View Source
